N'-(4-hydroxybenzylidene)-4-nitrobenzohydrazide
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Overview
Description
N’-[(E)-(4-hydroxyphenyl)methylidene]-4-nitrobenzohydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
N’-[(E)-(4-hydroxyphenyl)methylidene]-4-nitrobenzohydrazide can be synthesized through the condensation reaction between 4-hydroxybenzaldehyde and 4-nitrobenzohydrazide. The reaction typically occurs in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base hydrazone, followed by cooling and crystallization to obtain the pure compound .
Industrial Production Methods
While specific industrial production methods for N’-[(E)-(4-hydroxyphenyl)methylidene]-4-nitrobenzohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-hydroxyphenyl)methylidene]-4-nitrobenzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzohydrazides with various functional groups.
Scientific Research Applications
N’-[(E)-(4-hydroxyphenyl)methylidene]-4-nitrobenzohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor and antimicrobial agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds
Mechanism of Action
The mechanism of action of N’-[(E)-(4-hydroxyphenyl)methylidene]-4-nitrobenzohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which may inhibit enzyme activity. Additionally, its hydrazone moiety can interact with biological macromolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(2-hydroxyphenyl)methylidene]-4-nitrobenzohydrazide
Uniqueness
N’-[(E)-(4-hydroxyphenyl)methylidene]-4-nitrobenzohydrazide is unique due to its specific functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
106736-24-7 |
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Molecular Formula |
C14H11N3O4 |
Molecular Weight |
285.25 g/mol |
IUPAC Name |
N-[(E)-(4-hydroxyphenyl)methylideneamino]-4-nitrobenzamide |
InChI |
InChI=1S/C14H11N3O4/c18-13-7-1-10(2-8-13)9-15-16-14(19)11-3-5-12(6-4-11)17(20)21/h1-9,18H,(H,16,19)/b15-9+ |
InChI Key |
DDLIPVBMLYZKFF-OQLLNIDSSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])O |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
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